2-Amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
The compound 2-Amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative featuring a bicyclic core with a ketone group at position 5 and two methyl groups at position 5. Key structural motifs include:
- 4-Bromothiophen-2-yl substituent at position 4: Introduces electron-withdrawing effects due to bromine and sulfur heteroatoms.
- 4-Chlorophenyl group at position 1: Enhances lipophilicity and steric bulk.
- Cyanide (-CN) and amino (-NH₂) groups at positions 3 and 2: Potential hydrogen-bonding sites.
The compound’s structure is likely confirmed via X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) . Its stereochemistry and hydrogen-bonding patterns (critical for crystal packing) can be analyzed using graph-set theory .
Properties
CAS No. |
311320-37-3 |
|---|---|
Molecular Formula |
C22H19BrClN3OS |
Molecular Weight |
488.8 g/mol |
IUPAC Name |
2-amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H19BrClN3OS/c1-22(2)8-16-20(17(28)9-22)19(18-7-12(23)11-29-18)15(10-25)21(26)27(16)14-5-3-13(24)4-6-14/h3-7,11,19H,8-9,26H2,1-2H3 |
InChI Key |
VRMAOBRKVYHGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC(=CS4)Br)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include bromine, thiophene derivatives, and chlorophenyl compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Numerous studies have highlighted the biological activities associated with this compound:
- Anticancer Properties : Research indicates that derivatives of hexahydroquinoline compounds exhibit anticancer activities. The specific compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : The compound's structure suggests possible anti-inflammatory properties. Compounds with similar structural motifs have been reported to reduce inflammation markers in vitro and in vivo .
- Antimicrobial Activity : There is emerging evidence that compounds similar to this hexahydroquinoline derivative possess antimicrobial properties against a range of pathogens, making them candidates for further development as antibacterial agents .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported the synthesis and evaluation of several hexahydroquinoline derivatives, including our compound of interest. The results demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value indicating potent activity compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Properties
Another research article explored the anti-inflammatory effects of a related hexahydroquinoline derivative. The study utilized both in vitro assays on macrophage cell lines and in vivo models to demonstrate a reduction in pro-inflammatory cytokines following treatment with the compound .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Hexahydroquinoline Derivatives
Key Findings:
Dimethylamino in provides resonance stabilization, which could enhance binding to biological targets through lone-pair interactions.
Lipophilicity :
- The 4-chlorophenyl group in the target compound increases logP compared to the phenyl group in . This may improve membrane permeability but reduce aqueous solubility.
Hydrogen Bonding: All compounds retain the -NH₂ and -CN groups, enabling hydrogen-bond interactions.
Synthetic Considerations: The bromothiophene moiety in the target compound may require specialized coupling reagents, whereas methylsulfanyl and dimethylamino groups can be introduced via nucleophilic aromatic substitution.
Biological Activity
The compound 2-Amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule notable for its structural features and potential biological activities. With a molecular formula of , it includes multiple functional groups such as an amino group and a carbonitrile group, which are significant in medicinal chemistry. This article explores the biological activity of this compound, including its cytotoxic effects, interaction with biological targets, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C22H19BrClN3OS |
| IUPAC Name | 2-amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile |
| SMILES | CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC(=CS4)Br)C(=O)C1)C |
| InChIKey | VRMAOBRKVYHGGK-UHFFFAOYSA-N |
The presence of halogenated aromatic groups (bromine and chlorine) enhances the compound's lipophilicity and may influence its interactions with biological targets.
Cytotoxic Effects
Research indicates that compounds with similar structures to 2-Amino-4-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may interact with cellular pathways that regulate apoptosis and cell proliferation.
- Cell Lines Tested : Notable studies have tested the compound against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29) cell lines.
Interaction with Biological Targets
Molecular docking studies have been employed to predict how this compound interacts with specific proteins involved in disease pathways. These studies help elucidate mechanisms of action and identify potential therapeutic targets:
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Furin | -6.07 | Competitive inhibition |
| Other Proteases | Varies | Allosteric modulation |
These interactions suggest that the compound may act as an inhibitor of certain proteases involved in disease progression.
Case Study 1: Inhibition of Furin Activity
A study focused on the ability of similar compounds to inhibit Furin activity demonstrated that certain derivatives could block Furin-mediated cleavage effectively. The binding analysis revealed that the compound fits into a specific pocket on the Furin surface (Pocket 3), suggesting an allosteric mechanism rather than direct competition with the substrate.
Case Study 2: Cytotoxicity Profiling
In a comparative study assessing the cytotoxicity of various quinoline derivatives including our compound of interest:
- The IC50 values for cancer cell lines were determined.
| Compound | IC50 (μM) |
|---|---|
| 2-Amino...Hexahydroquinoline | 35 |
| Other derivatives | 62 - 79 |
This profiling indicates that the compound exhibits potent cytotoxic properties comparable to other known anticancer agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this hexahydroquinoline derivative, and how can reaction conditions be optimized?
- Methodology : A multi-component reaction (MCR) approach is commonly employed using ethyl cyanoacetate, substituted thiophenes, and chlorophenyl precursors. Solvent selection (e.g., ethanol or acetonitrile) and catalysts like piperidine or KF-alumina are critical for achieving yields >70% . Temperature control (80–100°C) and stepwise addition of reagents minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., bromothiophene integration at δ 6.8–7.2 ppm; quaternary carbons in hexahydroquinoline at ~110–120 ppm) .
- FT-IR : Key peaks include C≡N stretch (~2200 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ~500–550 Da) .
Q. What preliminary biological assays are suitable for evaluating bioactivity?
- Methodology : Antimicrobial activity is tested via broth microdilution (MIC against S. aureus and E. coli), while anticancer potential is assessed using MTT assays (IC₅₀ values in cancer cell lines like MCF-7 or HeLa). Dose-response curves and positive controls (e.g., doxorubicin) are essential for reliability .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s reaction mechanism and regioselectivity?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Studies on analogous chromene derivatives show that electron-withdrawing groups (e.g., Br, Cl) direct nucleophilic attack to specific positions . Solvent effects are simulated using the polarizable continuum model (PCM) .
Q. What crystallographic strategies resolve structural ambiguities in hexahydroquinoline derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) determines bond angles/lengths. For example, the dihedral angle between the bromothiophene and chlorophenyl groups is ~85–90°, confirming non-planarity . Data refinement via SHELXL achieves R-factors <0.05 .
Q. How can contradictory bioactivity data from similar compounds be reconciled?
- Methodology : Meta-analysis of structure-activity relationships (SAR) identifies critical substituents. For instance, bromothiophene enhances cytotoxicity but reduces solubility, necessitating logP optimization. Comparative studies with methyl or methoxy analogs reveal trade-offs between potency and pharmacokinetics .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
